

# Application Notes and Protocols: AT7519

## Mesylate in Combination with Other Chemotherapy Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *AT 7519 mesylate*

Cat. No.: *B1666107*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.<sup>[1]</sup> By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest and apoptosis in various cancer cell lines.<sup>[2][3]</sup> Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest, and the suppression of CDK9, which results in the inhibition of transcription.<sup>[4]</sup> These multimodal effects make AT7519 a promising candidate for combination therapies aimed at enhancing the efficacy of standard chemotherapeutic agents and overcoming drug resistance.

This document provides detailed application notes and protocols for utilizing AT7519 mesylate in combination with other chemotherapy agents, with a focus on synergistic interactions with vincristine and cisplatin. While preclinical studies have explored various combinations, robust quantitative data on synergy is most readily available for these agents. Information regarding combinations with doxorubicin and bortezomib is limited in the public domain.

## Data Presentation: Efficacy of AT7519 in Combination Therapies

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of AT7519 in combination with other chemotherapy agents.

Table 1: Synergistic Effect of AT7519 and Vincristine in U937 Acute Myeloid Leukemia Cells

| Combination                           | Effect Level (Fa) | Combination Index (CI) | CI Interpretation | Dose Reduction Index (DRI) - AT7519 | Dose Reduction Index (DRI) - Vincristine |
|---------------------------------------|-------------------|------------------------|-------------------|-------------------------------------|------------------------------------------|
| AT7519 (20 nM) + Vincristine (0.5 nM) | 0.5               | 0.85                   | Synergy           | 1.5                                 | 2.0                                      |
| AT7519 (40 nM) + Vincristine (1 nM)   | 0.75              | 0.72                   | Synergy           | 2.1                                 | 2.8                                      |
| AT7519 (80 nM) + Vincristine (2 nM)   | 0.9               | 0.61                   | Strong Synergy    | 3.2                                 | 4.1                                      |

Data extracted from a study on U937 leukemic cells, where a CI value < 1 indicates synergy.

Table 2: Enhanced Efficacy of AT7519 in Combination with Cisplatin in Ovarian Cancer Cells

| Cell Line | Treatment                   | IC50 (μM) | Combination Effect                                      |
|-----------|-----------------------------|-----------|---------------------------------------------------------|
| A2780     | AT7519                      | ~0.5      | -                                                       |
| A2780     | Cisplatin                   | ~10       | -                                                       |
| A2780     | AT7519 (0.1 μM) + Cisplatin | ~5        | Synergistically augments cisplatin's inhibitory effects |
| OVCAR-3   | AT7519                      | ~0.8      | -                                                       |
| OVCAR-3   | Cisplatin                   | ~15       | -                                                       |
| OVCAR-3   | AT7519 (0.2 μM) + Cisplatin | ~7        | Synergistically augments cisplatin's inhibitory effects |

Data interpreted from a study demonstrating that AT7519 significantly augments the inhibitory effects of cisplatin in ovarian cancer cells in a dose-dependent manner.[\[4\]](#) Specific Combination Index values were not provided in the source material.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for evaluating drug synergy.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. broadpharm.com [broadpharm.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3 $\beta$  ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AT7519 Mesylate in Combination with Other Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666107#at7519-mesylate-in-combination-with-other-chemotherapy-agents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)